molecular formula C25H31N3O B2553502 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-94-8

1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

カタログ番号: B2553502
CAS番号: 878693-94-8
分子量: 389.543
InChIキー: GVGRGXGRWJEBMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzimidazole core, a privileged scaffold in pharmacology known for its ability to interact with various biological targets, including enzymes and DNA . This scaffold is frequently investigated for its potential in developing novel anticancer agents and other therapeutics . The molecule is further functionalized with a pyrrolidin-2-one group, a saturated heterocycle that contributes to the three-dimensionality of the compound and can favorably influence its physicochemical properties, such as solubility and metabolic stability . The specific role of the tert-butyl and isopropylbenzyl substituents can be a key focus of structure-activity relationship (SAR) studies, as these groups are often used to modulate the compound's lipophilicity, steric bulk, and overall binding affinity to a target of interest. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

特性

IUPAC Name

1-tert-butyl-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c1-17(2)19-12-10-18(11-13-19)15-27-22-9-7-6-8-21(22)26-24(27)20-14-23(29)28(16-20)25(3,4)5/h6-13,17,20H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGRGXGRWJEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C28H32N2O
  • CAS Number: 214973-83-8

This compound features a pyrrolidinone core substituted with a tert-butyl group and an isopropylbenzyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit diverse biological activities, including:

  • Anticancer Activity: Many derivatives have shown promise against various cancer cell lines.
  • Antimicrobial Properties: Some compounds in this class have demonstrated effectiveness against bacterial strains.
  • Neuroprotective Effects: Certain analogs have been studied for their potential to protect neural tissues.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation.
  • Receptor Modulation: The interaction with various G-protein coupled receptors (GPCRs) can lead to significant physiological effects, including modulation of neurotransmitter release.
  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study evaluated the anticancer properties of related benzimidazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with structural similarities exhibited IC50 values ranging from 5 µM to 20 µM across various cell lines, highlighting the potential for further development in cancer therapeutics .

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)10
Compound BMCF7 (Breast)15
Compound CA549 (Lung)8

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolidinone derivatives. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 µg/mL to 12.5 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli6.25

類似化合物との比較

1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

  • Substituents: A 3,5-dichloro-2-hydroxyphenyl group on the pyrrolidinone and a 5-fluoro benzimidazole.
  • Properties : Exhibited the highest cytotoxicity against A549 lung cancer cells (IC₅₀ = 2.1 µM), attributed to electron-withdrawing chlorine atoms enhancing electrophilic interactions with biological targets .
  • Synthesis : Prepared via HCl-mediated reflux of o-phenylenediamine derivatives and carboxylic acids .

4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives

  • Substituents: A naphthalenyl-thiazolyl group on the pyrrolidinone.
  • Properties : Demonstrated moderate anticancer activity (IC₅₀ = 10–15 µM) due to extended π-conjugation improving DNA intercalation .
  • Synthesis : Condensation of Schiff bases with succinic anhydride, followed by cyclization in HCl .

1-(4-Butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one

  • Substituents: A 4-butylphenyl group on the pyrrolidinone and a piperidinyl-ethyl side chain.
  • Properties : Enhanced solubility in polar solvents due to the piperidine moiety .

1-(2-Hydroxyphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (21a)

  • Substituents: A 2-hydroxyphenyl group on the pyrrolidinone.
  • Properties : High yield (97.6%) and melting point (214–215°C), indicative of strong intermolecular hydrogen bonding .

Comparative Analysis of Physicochemical Properties

Compound Name Substituents (R₁, R₂) Melting Point (°C) Yield (%) Biological Activity (IC₅₀)
Target Compound R₁ = tert-butyl, R₂ = 4-isopropylbenzyl Not reported Not reported Not reported
21b (3,5-dichloro-2-hydroxyphenyl derivative) R₁ = 3,5-Cl-2-OH-Ph 231–232 94.1 2.1 µM (A549 cells)
5a (naphthalenyl-thiazolyl derivative) R₁ = naphthalenyl-thiazolyl Not reported 60 10–15 µM
21a (2-hydroxyphenyl derivative) R₁ = 2-OH-Ph 214–215 97.6 Not tested
1-(4-Fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)benzimidazol-2-yl)pyrrolidin-2-one R₂ = 4-fluorobenzyl, p-tolyloxy-ethyl Not reported Not reported Anticancer (preliminary)

Spectral Characterization

  • 1H NMR : Benzimidazole protons appear as singlets near δ 10.8 ppm, consistent across derivatives .
  • 13C NMR: Carbonyl groups in pyrrolidinone resonate at δ 170–175 ppm, while benzimidazole carbons appear at δ 160–165 ppm .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A pyrrolidinone core is first constructed, followed by sequential functionalization. For example:

Core formation : Cyclization of precursor amines or ketones under basic conditions (e.g., K₂CO₃ in DMF) .

Benzimidazole attachment : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under reflux .

Substituent introduction : Alkylation or nucleophilic substitution to add tert-butyl and 4-isopropylbenzyl groups .

  • Critical parameters : Temperature control (60–120°C), solvent choice (DMF, THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Discrepancies in peak splitting may indicate stereochemical complexity .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for storage and handling .

Q. How does the structural configuration of this compound influence its reactivity?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing undesired side reactions. The benzimidazole moiety participates in π-π stacking and hydrogen bonding, affecting solubility and intermolecular interactions . Computational tools (e.g., Gaussian) can model bond angles and electron density to predict reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
  • Purification strategies : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
  • In-line monitoring : FTIR or HPLC-MS to track reaction progress and intermediate formation .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-response assays : Perform IC₅₀ determinations across multiple cell lines to distinguish selective bioactivity .
  • Mechanistic studies : Use fluorescence quenching (e.g., ethidium bromide displacement for DNA intercalation assays) or enzyme inhibition tests (e.g., kinase profiling) .
  • Statistical validation : Apply ANOVA or Tukey’s test to ensure reproducibility across replicates .

Q. What strategies are effective in resolving discrepancies in NMR or crystallographic data?

  • Methodological Answer :

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening .
  • X-ray crystallography : Resolve ambiguous NOEs or coupling constants by determining single-crystal structures. Refinement software (e.g., SHELXL) can model disorder in bulky tert-butyl groups .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to target proteins (e.g., kinases or GPCRs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。